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Sucrose hexastearate - 94139-18-1

Sucrose hexastearate

Catalog Number: EVT-12795384
CAS Number: 94139-18-1
Molecular Formula: C120H226O17
Molecular Weight: 1941.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sucrose hexastearate is synthesized from sucrose, a disaccharide composed of glucose and fructose, and stearic acid, a long-chain saturated fatty acid commonly found in animal and plant fats. The production process typically involves the esterification reaction between these two components.

Classification

Sucrose hexastearate is classified as a food additive (E473) and is recognized for its emulsifying properties. It falls under the category of non-ionic surfactants, which do not carry any charge and are less sensitive to changes in pH compared to ionic surfactants.

Synthesis Analysis

Methods

The synthesis of sucrose hexastearate can be achieved through two primary methods: chemical esterification and enzymatic esterification.

  1. Chemical Esterification: This method involves heating sucrose with stearic acid in the presence of a catalyst, typically under high temperatures (130°C to 250°C). Organic solvents such as dimethyl sulfoxide or dimethyl formamide may be used to facilitate the reaction. The reaction time can vary from a few hours to several days depending on the desired degree of esterification .
  2. Enzymatic Esterification: This approach utilizes lipase enzymes to catalyze the reaction at lower temperatures (30°C to 70°C), eliminating the need for organic solvents. The process is more environmentally friendly and can yield higher purity products. Optimal conditions often include specific ratios of enzyme to substrate and controlled reaction times .

Technical Details

The enzymatic method has been shown to achieve yields exceeding 90% under optimal conditions, with significant advantages in terms of emulsion stability and product purity compared to chemical methods .

Molecular Structure Analysis

Structure

Sucrose hexastearate consists of a sucrose molecule esterified with six stearic acid molecules. The molecular formula can be represented as C42H82O10C_{42}H_{82}O_{10}. The structure features multiple long hydrocarbon chains attached to the sucrose backbone, enhancing its hydrophobic characteristics while maintaining some hydrophilicity due to the sucrose moiety.

Data

  • Molecular Weight: Approximately 710 g/mol
  • Functional Groups: The presence of ester bonds (C=O) and hydroxyl groups (-OH) contributes to its emulsifying properties.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of sucrose hexastearate is the esterification process:

sucrose+6×stearic acidsucrose hexastearate+6×water\text{sucrose}+6\times \text{stearic acid}\rightarrow \text{sucrose hexastearate}+6\times \text{water}

This reaction typically requires heat and a catalyst (either chemical or enzymatic) to proceed efficiently.

Technical Details

The reaction conditions significantly influence the degree of substitution, affecting the final product's properties. Higher temperatures tend to increase substitution rates but may also lead to undesirable by-products if not carefully controlled .

Mechanism of Action

Process

The mechanism by which sucrose hexastearate acts as an emulsifier involves its amphiphilic nature. The hydrophilic sucrose part interacts with water while the hydrophobic stearic acid chains interact with oils or fats, allowing for stable emulsions.

Data

Emulsifiers like sucrose hexastearate reduce surface tension between immiscible liquids (e.g., oil and water), promoting stability in emulsions by preventing coalescence of droplets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Generally ranges from 50°C to 60°C depending on purity.

Chemical Properties

  • pH Stability: Stable across a wide pH range; less sensitive than ionic surfactants.
  • Emulsifying Capacity: Effective at low concentrations; enhances texture and mouthfeel in food products .
Applications

Sucrose hexastearate finds diverse applications across various industries:

  1. Food Industry: Used as an emulsifier in baked goods, dairy products, and sauces to improve texture and shelf life.
  2. Cosmetics: Acts as an emollient and stabilizer in creams, lotions, and other personal care products.
  3. Pharmaceuticals: Utilized in formulations requiring stable emulsions or dispersions.

Properties

CAS Number

94139-18-1

Product Name

Sucrose hexastearate

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate

Molecular Formula

C120H226O17

Molecular Weight

1941.1 g/mol

InChI

InChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1

InChI Key

MCBJHHACKTVXNI-WDTUOMDDSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

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